molecular formula C12H13N3OS B1384185 6-Amino-2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone CAS No. 166751-35-5

6-Amino-2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone

Cat. No. B1384185
M. Wt: 247.32 g/mol
InChI Key: OQQZKAPKMXBJSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone (abbreviated as 6-AMT) is an organic compound that has been studied for its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry. 6-AMT is a commercially available compound and is used as a starting material for the synthesis of various compounds. Its structure consists of an amine group, a thiol group, and a pyrimidine ring. 6-AMT is a versatile molecule that has been studied for its potential applications in the fields of medicinal chemistry and biochemistry.

Scientific Research Applications

It’s worth noting that compounds with similar structures, such as 2-aminothiazole derivatives, have been studied for their potential in anticancer drug discovery . These compounds have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . But it’s unclear if “6-Amino-2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone” has similar properties or applications.

It’s worth noting that compounds with similar structures, such as 2-aminothiazole derivatives, have been studied for their potential in anticancer drug discovery . These compounds have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . But it’s unclear if “6-Amino-2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone” has similar properties or applications.

It’s worth noting that compounds with similar structures, such as 2-aminothiazole derivatives, have been studied for their potential in anticancer drug discovery . These compounds have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . But it’s unclear if “6-Amino-2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone” has similar properties or applications.

properties

IUPAC Name

4-amino-2-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-8-2-4-9(5-3-8)7-17-12-14-10(13)6-11(16)15-12/h2-6H,7H2,1H3,(H3,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQZKAPKMXBJSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389744
Record name 4-amino-2-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665603
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-Amino-2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone

CAS RN

166751-35-5
Record name 4-amino-2-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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